Cas no 65004-19-5 (3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole)
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(4-bromophenyl)-5-phenyl[1,2,4]oxadiazole
- 3-(4-bromo-phenyl)-5-phenyl-[1,2,4]oxadiazole
- 3-(4-Brom-phenyl)-5-phenyl-[1,2,4]oxadiazol
- AC1O5R61
- ACMC-20aitq
- AG-L-63681
- ANW-75324
- STK336417
- DTXSID30424230
- MFCD07629408
- BS-28978
- AB01323762-02
- 65004-19-5
- AKOS003370074
- NCGC00330010-01
-
- MDL: MFCD07629408
- Inchi: 1S/C14H9BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H
- InChI Key: GLBNCUMZRRDBRP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=NOC(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 299.99000
- Monoisotopic Mass: 299.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.92000
- LogP: 4.16610
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 213107-1g |
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole |
65004-19-5 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 213107-5g |
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole |
65004-19-5 | 95% | 5g |
£225.00 | 2022-03-01 | |
| TRC | B678470-10mg |
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole |
65004-19-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678470-50mg |
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole |
65004-19-5 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678470-100mg |
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole |
65004-19-5 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Chemenu | CM184496-1g |
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole |
65004-19-5 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM184496-5g |
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole |
65004-19-5 | 95% | 5g |
$*** | 2023-05-29 | |
| abcr | AB272940-1 g |
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole; 97% |
65004-19-5 | 1 g |
€144.00 | 2023-07-20 | ||
| abcr | AB272940-5 g |
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole; 97% |
65004-19-5 | 5 g |
€348.00 | 2023-07-20 | ||
| Alichem | A019114458-25g |
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole |
65004-19-5 | 95% | 25g |
$565.29 | 2023-09-01 |
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Suppliers
3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
Professional Introduction to Compound with CAS No 65004-19-5 and Product Name 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole
The compound with the CAS number 65004-19-5 and the product name 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to the class of 1,2,4-oxadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural features of this compound, particularly the presence of a 4-bromophenyl and a phenyl group at the 3rd and 5th positions of the oxadiazole ring, contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of 1,2,4-oxadiazole scaffolds in drug discovery. These heterocyclic compounds exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. The introduction of substituents such as bromine and phenyl groups can further modulate the biological activity of these compounds. In particular, the 4-bromophenyl moiety enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack and allowing for further functionalization. This property is particularly valuable in synthetic chemistry, where it enables the construction of more complex molecular architectures.
The 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole compound has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an intermediate in the synthesis of novel pharmaceuticals. The oxadiazole ring is known to be a key structural component in several bioactive molecules, and its derivatives have shown significant promise in preclinical studies. For instance, some derivatives have been found to inhibit specific enzymes involved in cancer cell proliferation and survival. The presence of both bromine and phenyl groups in this compound suggests that it may exhibit enhanced binding affinity to target proteins compared to simpler oxadiazole derivatives.
Moreover, the bromine atom at the 4-position of the phenyl ring introduces a site for further chemical modification through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely used in pharmaceutical synthesis to introduce aryl or heteroaryl groups into molecular frameworks. The ability to functionalize this compound at multiple positions makes it a versatile building block for designing new drugs with tailored biological activities. Researchers have leveraged this flexibility to develop molecules with improved pharmacokinetic properties and reduced toxicity profiles.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the interactions between 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole and biological targets. Molecular docking studies have revealed that this compound can bind effectively to various protein receptors implicated in diseases such as cancer and inflammation. The precise arrangement of atoms in its structure allows it to interact with key amino acid residues in these targets, modulating their activity and potentially leading to therapeutic effects. These computational insights have guided experimental efforts toward optimizing the compound's potency and selectivity.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of oxadiazole derivatives make them suitable candidates for use in organic electronics, including light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of aromatic rings enhances electron delocalization within the molecule, which can improve charge transport properties. Researchers are exploring ways to incorporate 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole into conjugated polymers or small-molecule emitters to develop more efficient optoelectronic devices.
The synthesis of this compound involves multi-step organic reactions that highlight modern synthetic methodologies. Key steps include bromination of a phenyl precursor followed by condensation with appropriate reagents to form the oxadiazole ring. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic routes. For example, palladium-catalyzed cross-coupling reactions allow for precise functionalization without excessive byproduct formation. These improvements not only enhance yield but also align with green chemistry principles by reducing waste and energy consumption.
Future research directions for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole include exploring its role in combination therapies. By pairing this compound with other bioactive molecules or therapeutic agents, researchers aim to achieve synergistic effects that could lead to more effective treatments for complex diseases like cancer or neurodegenerative disorders. Preclinical studies are underway to evaluate its potential as a single agent or in combination regimens.
The development of novel analytical techniques has also facilitated a better understanding of this compound's behavior in biological systems. Mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are among the tools used to characterize its structure and purity. These methods provide critical data for assessing its pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), which are essential for evaluating its suitability as a drug candidate.
In conclusion,3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole, identified by CAS No 65004-19-5, represents a promising compound with diverse applications across pharmaceuticals and materials science. Its unique structural features enable versatile chemical modifications, enhancing its potential as a building block for new drugs or advanced materials. Ongoing research continues to uncover its full therapeutic potential, paving the way for innovative treatments and technological advancements.
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